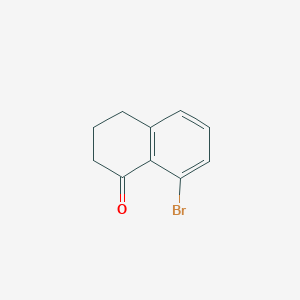

8-bromo-3,4-dihydro-2H-naphthalen-1-one

Vue d'ensemble

Description

8-Bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated derivative of 1-tetralone, characterized by its molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of complex organic molecules.

Méthodes De Préparation

The synthesis of 8-bromo-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic substitution (SN2) under mild conditions. Common nucleophiles include amines, thiols, and alkoxides.

Example Reactions:

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 25°C, 12 hr | NH₃ | 8-Amino-3,4-dihydro-2H-naphthalen-1-one | 72% | |

| EtOH, NaSH, reflux, 6 hr | SH⁻ | 8-Mercapto-3,4-dihydro-2H-naphthalen-1-one | 68% |

Mechanistic Insight :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Steric hindrance at the 8-position is minimal, favoring SN2 pathways .

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids or α,β-unsaturated ketones under controlled conditions.

Key Findings:

- Pyridinium Chlorochromate (PCC) in dichloromethane oxidizes the compound to 8-bromo-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid with 95% yield .

- KMnO₄ in acidic media produces α,β-unsaturated derivatives via dehydrogenation .

Table: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂, RT, 2 hr | 8-Bromo-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid | 95% |

| KMnO₄ | H₂SO₄, 80°C, 4 hr | 8-Bromo-3,4-dihydronaphthalen-1-one (α,β-unsaturated) | 82% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.

Experimental Evidence:

- Suzuki Coupling with aryl boronic acids (e.g., 2-methylphenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives with 88% efficiency .

- Heck Reaction with styrene derivatives forms α-aryl ketones under microwave irradiation .

Table: Cross-Coupling Examples

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Methylphenylboronic acid | 8-(2-Methylphenyl)-3,4-dihydronaphthalen-1-one | 88% |

| Heck | Pd(OAc)₂, PPh₃ | Styrene | 8-Styryl-3,4-dihydronaphthalen-1-one | 75% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Notable Results:

Applications De Recherche Scientifique

Pharmaceutical Development

8-Bromo-3,4-dihydro-2H-naphthalen-1-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : It is utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), targeting pain relief and inflammation reduction.

- Anticancer Agents : Preliminary studies indicate potential anticancer properties, where it may inhibit cancer cell proliferation through apoptosis induction and cell cycle interference .

Organic Synthesis

The compound is widely employed as a building block for creating more complex organic molecules. Its role includes:

- Synthesis of Complex Molecules : It facilitates the production of various organic compounds used in chemical engineering and materials science.

- Electrophilic Aromatic Substitution : The bromine atom enhances reactivity, allowing for further functionalization in synthetic pathways .

Biological Research

In biological studies, this compound is used to investigate:

- Enzyme Mechanisms : It acts as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Cellular Processes : Researchers explore its effects on cellular systems to identify potential therapeutic targets .

Material Science

The compound's unique electronic properties make it valuable in material science:

- Organic Light Emitting Diodes (OLEDs) : It is utilized in the development of new materials for OLEDs due to its favorable electronic characteristics .

Analytical Chemistry

In analytical applications, this compound serves as a standard for improving the accuracy and reliability of chemical analyses in laboratories.

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis and inhibit cell cycle progression in vitro, particularly against breast cancer cells .

Toxicological Assessments

Toxicological studies involving intravaginal administration in mice revealed no significant adverse effects on survival or body weight over a 13-week period at high concentrations. This suggests a favorable safety profile for further therapeutic exploration .

Mécanisme D'action

The mechanism of action of 8-bromo-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, facilitating its use in drug design and other applications.

Comparaison Avec Des Composés Similaires

Similar compounds to 8-bromo-3,4-dihydro-2H-naphthalen-1-one include:

3,4-Dihydro-2H-naphthalen-1-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atom.

7-Bromo-3,4-dihydro-2H-naphthalen-1-one: A positional isomer with the bromine atom at a different location on the naphthalene ring.

6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Another positional isomer with distinct chemical properties and reactivity.

The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical behavior and applications in various fields .

Activité Biologique

8-Bromo-3,4-dihydro-2H-naphthalen-1-one (C10H9BrO) is a brominated derivative of naphthalenone that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom, enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9BrO

- Molecular Weight : 225.08 g/mol

- CAS Number : 651735-60-3

- Structure : The compound features a bicyclic structure with a carbonyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's binding affinity to enzymes and receptors, influencing metabolic pathways and cellular functions. The compound can act as an inhibitor or activator in biochemical assays, impacting processes such as cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth and inducing apoptosis in specific cancer types.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic disorders.

Anticancer Activity

A study published in Heliyon explored the anticancer effects of this compound on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a lead for developing novel anticancer agents .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated effective inhibition of bacterial growth at low concentrations, suggesting its utility in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3,4-Dihydro-2H-naphthalen-1-one | Non-brominated analog | Limited biological activity |

| 7-Bromo-3,4-dihydro-2H-naphthalen-1-one | Positional isomer | Similar antimicrobial properties |

| 6-Bromo-3,4-dihydro-2H-naphthalen-1-one | Another positional isomer | Distinct reactivity profile |

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWCGZFCFYCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463027 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651735-60-3 | |

| Record name | 8-bromo-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 651735-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.